3,6-Difluoropicolinaldehyde
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Overview
Description
3,6-Difluoropicolinaldehyde is an organic compound with the molecular formula C6H3F2NO It is a derivative of picolinaldehyde, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 3 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Difluoropicolinaldehyde can be synthesized through several methods. One common approach involves the fluorination of picolinaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a difluoroboronate ester reacts with a picolinaldehyde derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3,6-Difluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,6-difluoropyridinecarboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 3,6-difluoropicolinalcohol using reducing agents like sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Primary amines or hydrazines in the presence of a catalyst like acetic acid.
Major Products:
Oxidation: 3,6-Difluoropyridinecarboxylic acid.
Reduction: 3,6-Difluoropicolinalcohol.
Substitution: Imines or hydrazones, depending on the nucleophile used.
Scientific Research Applications
3,6-Difluoropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: It is used in the production of agrochemicals and materials science for developing new polymers with unique properties.
Mechanism of Action
The mechanism of action of 3,6-Difluoropicolinaldehyde depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
3,5-Difluoropicolinaldehyde: Similar structure but with fluorine atoms at the 3 and 5 positions.
2,6-Difluoropicolinaldehyde: Fluorine atoms at the 2 and 6 positions.
3,6-Dichloropicolinaldehyde: Chlorine atoms instead of fluorine at the 3 and 6 positions.
Uniqueness: 3,6-Difluoropicolinaldehyde is unique due to the specific positioning of fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. The presence of fluorine atoms at the 3 and 6 positions can enhance the compound’s stability and its ability to participate in specific chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
3,6-difluoropyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMNUWOQSWAMMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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